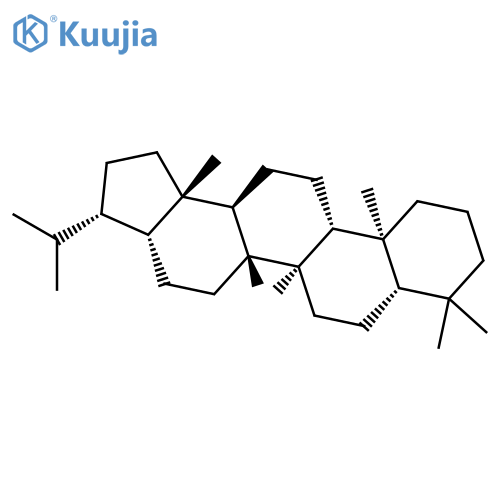Cas no 13849-96-2 (17alpha(h),21alpha(h)-hopane)

17alpha(h),21alpha(h)-hopane structure
商品名:17alpha(h),21alpha(h)-hopane
17alpha(h),21alpha(h)-hopane 化学的及び物理的性質
名前と識別子
-
- 17alpha(h),21alpha(h)-hopane
- 17α(H),21ß(H)-Hopane
- 17α(H),21β(H)-Hopane solution
- (17α)-A'-neo-gammacerane
- 17ALPHA(H),21BETA(H)-HOPANE
- 17alpha(H),21beta(H)-Hopane solution
- 17α(H),21ß(H)-Hopane100µg
- 17α(H),21β(H)-Hopane
- 17α(H)-21β(H)-hopane
- 17α,21β-hopane
- 17α[H]-21β[H]-hopane
- 17α-hopane
- α-Hopan
- (17α)-Hopane
- (17α)-A'-Neogammacerane
-
- MDL: MFCD16660343
- インチ: InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3
- InChIKey: ZRLNBWWGLOPJIC-SUWMKODTSA-N
- ほほえんだ: CC(C)C1CCC2(C)C1CCC1(C)C2CCC2C3(C)CCCC(C)(C)C3CCC12C
計算された属性
- せいみつぶんしりょう: 412.40700
- どういたいしつりょう: 412.406902
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 30
- 回転可能化学結合数: 1
- 複雑さ: 688
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 9
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 11.5
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 0.925
- ふってん: 457.4°Cat760mmHg
- フラッシュポイント: 華氏温度:10.4°f< br / >摂氏度:-12°C< br / >
- 屈折率: 1.498
- PSA: 0.00000
- LogP: 9.13390
- 濃度: 0.1 mg/mL in isooctane
17alpha(h),21alpha(h)-hopane セキュリティ情報
-
記号:




- シグナルワード:Danger
- 危害声明: H225-H304-H315-H336-H410
- 警告文: P210-P261-P273-P301+P310-P331-P501
- 危険物輸送番号:UN 1262 3/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 11-38-50/53-65-67
- セキュリティの説明: S60
- 福カードFコード:10-23
-
危険物標識:



- リスク用語:R11
- セキュリティ用語:S60-61-62
- ちょぞうじょうけん:2-8°C
17alpha(h),21alpha(h)-hopane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90656-1ML |
17alpha(h),21alpha(h)-hopane |
13849-96-2 | 1ml |
¥32065.14 | 2023-10-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90656-1ML |
13849-96-2 | 1ML |
¥29084.03 | 2023-01-15 |
17alpha(h),21alpha(h)-hopane 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
13849-96-2 (17alpha(h),21alpha(h)-hopane) 関連製品
- 16207-81-1(1,2 Dimethyl Adamantane (Mixture of Disastereomers))
- 1687-34-9(1-Ethyl-3-methyladamantane)
- 702-79-4(1,3-Dimethyladamantane)
- 707-35-7(1,3,5-Trimethyladamantane)
- 768-91-2(1-Methyl Adamantane)
- 2825-83-4(ENDO-TETRAHYDRODICYCLOPENTADIENE)
- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)
- 2825-82-3(Octahydro-exo-4,7-methano-1h-indene)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
